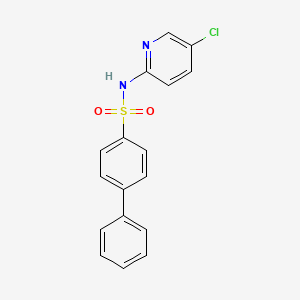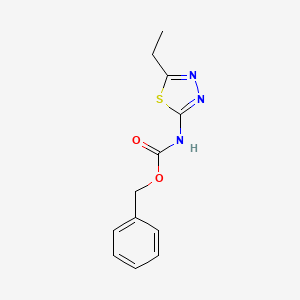![molecular formula C17H19NO2 B5735943 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5735943.png)
1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-1-propanone, commonly known as PMA-1, is a chemical compound that belongs to the class of cathinones. PMA-1 is an analogue of the well-known psychoactive substance, mephedrone. Cathinones are a group of synthetic drugs that are known for their stimulant effects, and they are often used recreationally. However, PMA-1 is not intended for human consumption and is only used for scientific research purposes.
作用机制
PMA-1 acts by increasing the levels of dopamine and serotonin in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. Serotonin is another neurotransmitter that is involved in the regulation of mood, sleep, and appetite. By increasing the levels of these neurotransmitters, PMA-1 produces stimulant effects.
Biochemical and Physiological Effects:
PMA-1 produces a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and alertness. PMA-1 can also cause adverse effects such as anxiety, agitation, and paranoia.
实验室实验的优点和局限性
The advantages of using PMA-1 in lab experiments are that it is relatively easy to synthesize and has a known mechanism of action. It is also a potent stimulant, which makes it useful for studying the effects of stimulants on the central nervous system. However, the limitations of using PMA-1 are that it is not intended for human consumption, and its effects on the brain are not fully understood.
未来方向
There are several future directions for the use of PMA-1 in scientific research. One direction is to study its potential therapeutic use in the treatment of depression and other mood disorders. Another direction is to develop new drugs based on the structure of PMA-1 that have fewer adverse effects. Additionally, further research is needed to fully understand the mechanism of action of PMA-1 and its effects on the brain.
Conclusion:
In conclusion, PMA-1 is a synthetic cathinone that has been used in scientific research to study its effects on the central nervous system. It acts as a dopamine and serotonin releaser and produces stimulant effects. PMA-1 has potential therapeutic uses and is a lead compound for the development of new drugs. However, it is not intended for human consumption, and its effects on the brain are not fully understood. Further research is needed to fully understand the potential of PMA-1 in scientific research.
合成方法
The synthesis of PMA-1 involves the reaction of 4-methoxyphenylacetone with 3-methylphenylamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place under controlled conditions and requires expertise in organic chemistry. The purity of the final product is crucial for its use in scientific research.
科学研究应用
PMA-1 has been used in scientific research to study its effects on the central nervous system. It is known to act as a dopamine and serotonin releaser, which makes it a potential candidate for the treatment of depression and other mood disorders. PMA-1 has also been studied for its potential use in drug discovery as a lead compound for the development of new drugs.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-4-3-5-15(12-13)18-11-10-17(19)14-6-8-16(20-2)9-7-14/h3-9,12,18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPXKLLNCVIMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5735864.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5735870.png)
![6-chloro-5-methyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5735882.png)
![N-phenyl-2-[4-(2,3,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5735901.png)

![2-(4-chlorophenyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5735921.png)



![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5735945.png)
![2-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5735952.png)
![1'-butyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5735955.png)
![2-[(2-aminophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5735959.png)

